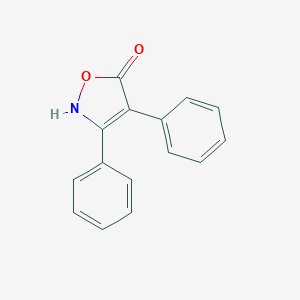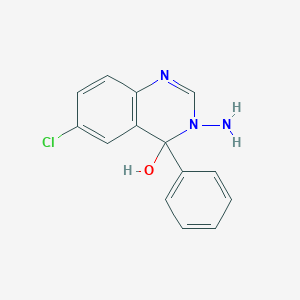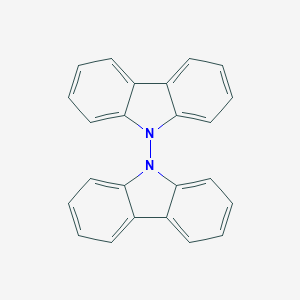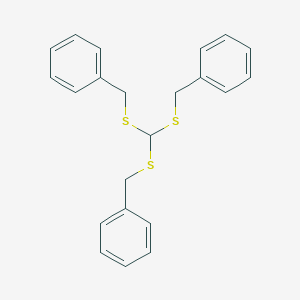
4-(烯丙氧基)苯酚
描述
Synthesis Analysis
The synthesis of 4-(Allyloxy)phenol involves a reaction with Amberlyst-15 at 100°C for 6 hours . The yield of this reaction is approximately 70% .Molecular Structure Analysis
The molecular structure of 4-(Allyloxy)phenol consists of an aromatic ring bearing one hydroxyl group and one allyloxy group . The InChI representation of the molecule isInChI=1S/C9H10O2/c1-2-7-11-9-5-3-8 (10)4-6-9/h2-6,10H,1,7H2 . Chemical Reactions Analysis
While specific chemical reactions involving 4-(Allyloxy)phenol are not detailed in the search results, phenolic compounds in general are known for their antioxidant properties . They can participate in reactions that eliminate free radicals and chelate metals .Physical And Chemical Properties Analysis
4-(Allyloxy)phenol has several computed properties. It has a molecular weight of 150.17 g/mol, a XLogP3 value of 2.6, and a topological polar surface area of 29.5 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学研究应用
Synthesis of Dichloro-Hydroxyphenoxy Phenol
In 2016, a method was introduced for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol. This process involves the Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation .
Electrical Property Enhancement in Polymers
A study grafted 4-allyloxy-2-hydroxybenzophenone (AHB) onto polypropylene (PP) via melt grafting to improve its electrical properties. The study explored the effects of reaction variables on the electrical properties of the polymer .
Bioactive Pyrazole Oxime Compounds
Dichloro-allyloxy-phenol-containing pyrazole oximes were designed and synthesized for their potential biological activities. These compounds were confirmed by NMR and elemental analysis .
Solid Electrolyte Interface in Lithium-Ion Cells
4-(Allyloxy)phenyl fluorosulfate (APFS): , a multi-functional electrolyte additive, was presented to form a mechanical strain-adaptive solid electrolyte interface, ensuring interfacial stability of Si-containing anodes and Ni-rich cathodes in high-energy lithium-ion cells .
Photo-Claisen Rearrangement in Organic Synthesis
The Claisen rearrangement is a valuable synthetic transformation in organic chemistry. The [3,3]-sigmatropic rearrangement of allyl phenyl ethers, such as 4-(Allyloxy)phenol , is utilized in this process .
安全和危害
The safety data sheet for 4-(Allyloxy)phenol suggests that it should be handled with care . It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . In case of contact, it is advised to rinse with pure water for at least 15 minutes and consult a doctor .
未来方向
4-(Allyloxy)phenol has been used as a multi-functional electrolyte additive in the development of high-energy lithium-ion cells . It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This suggests potential future applications in the field of energy storage .
作用机制
Target of Action
4-(Allyloxy)phenol, also known as 4-allyloxyphenol, is a multi-functional electrolyte additive . It is commonly utilized in research focusing on the synthesis of advanced polymer materials and as a potential intermediate in organic synthesis . This compound is particularly valued for its role in the development of novel polymers with enhanced properties, such as increased thermal stability .
Mode of Action
The compound forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . Radical copolymerization of vinylene carbonate (VC) with 4-(Allyloxy)phenol via electrochemical initiation creates a spatially deformable polymeric SEI on the Si/C-graphite (SiG-C) anode with large volume changes during cycling .
Biochemical Pathways
The biosynthesis of phenolic compounds present in foods has been discussed, based on each class . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . Phenolics are formed by three different biosynthetic pathways: (i) the shikimate/chorismate or succinylbenzoate pathway, which produces the phenylpropanoid derivatives (C6-C3); (ii) the acetate/malonate or polyketide pathway, which produces the side-chain-elongated phenylpropanoids, including the large group of flavonoids (C6-C3-C6) and some .
Pharmacokinetics
It is known that the compound is used as an additive in lithium-ion batteries, suggesting that it may have unique properties related to its absorption, distribution, metabolism, and excretion
Result of Action
The use of 4-(Allyloxy)phenol results in the formation of a mechanical strain-adaptive solid electrolyte interphase (SEI) and a thermally stable cathode–electrolyte interface . This leads to a reduction in Ni dissolution and deposition and deactivation of Lewis acidic PF 5, inhibiting the hydrolysis that produces unwanted HF . These results show that the combined use of VC and 4-(Allyloxy)phenol allows capacity retention of 72.5% with a high capacity of 143.5 mAh g −1 after 300 cycles at 45°C .
Action Environment
The action of 4-(Allyloxy)phenol is influenced by environmental factors such as temperature . The compound is used in high-energy lithium-ion cells, which require stable performance at elevated temperatures . The compound’s ability to form a thermally stable cathode–electrolyte interface contributes to its effectiveness in these environments .
属性
IUPAC Name |
4-prop-2-enoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCOONECNWDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364887 | |
| Record name | 4-(allyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)phenol | |
CAS RN |
6411-34-3 | |
| Record name | 4-(allyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)







![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)